molecular formula C4H6Cl2N2 B7887076 4-chloro-3-methyl-1H-pyrazole hydrochloride

4-chloro-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B7887076
M. Wt: 153.01 g/mol
InChI Key: SQNQBQVJVKLBHQ-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1H-pyrazole hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the pyrazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-amino-3-methyl-1H-pyrazole derivatives.

    Oxidation: Formation of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-chloro-3-methyl-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

4-chloro-3-methyl-1H-pyrazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to alterations in metabolic pathways, which is particularly useful in studying disease mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole
  • 4-chloro-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole

Comparison

Compared to its analogs, 4-chloro-3-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrazole ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the hydrochloride salt form improves its solubility, making it more suitable for various applications in aqueous environments.

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNQBQVJVKLBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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